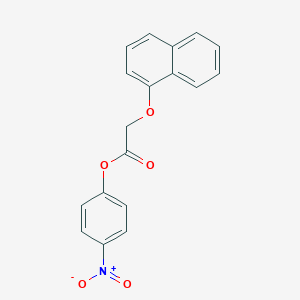
7-allylazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-allylazepan-2-one is a chemical compound with the molecular formula C9H15NO It belongs to the class of azepanones, which are seven-membered lactams
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-allylazepan-2-one typically involves the ring-expansion of a suitable precursor. One common method is the reaction of a cyclohexanone derivative with an allyl group under the influence of a Lewis acid such as boron trifluoride etherate (BF3.OEt2). The reaction proceeds through the formation of an intermediate azidopropanol, which undergoes ring expansion to form the azepanone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
7-allylazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the lactam ring to an amine.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted azepanones.
Scientific Research Applications
7-allylazepan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-allylazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Azepan-2-one: A similar seven-membered lactam without the allyl group.
Caprolactam: A six-membered lactam used in the production of nylon.
Piperidone: A six-membered lactam with similar chemical properties.
Uniqueness
7-allylazepan-2-one is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
165385-96-6 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22g/mol |
IUPAC Name |
7-prop-2-enylazepan-2-one |
InChI |
InChI=1S/C9H15NO/c1-2-5-8-6-3-4-7-9(11)10-8/h2,8H,1,3-7H2,(H,10,11) |
InChI Key |
PEQHDCZVPRQCHM-UHFFFAOYSA-N |
SMILES |
C=CCC1CCCCC(=O)N1 |
Canonical SMILES |
C=CCC1CCCCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,2]Dithiolo[1,5-b][1,2]oxathiole-7-siv, 2,5-diphenyl-](/img/structure/B485659.png)


![2-[(2-methyl-1H-indol-3-yl)methylideneamino]benzoic acid](/img/structure/B485703.png)




![2-(2-chlorophenyl)-N-[(phenylcarbamoyl)amino]acetamide](/img/structure/B485757.png)

![4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid](/img/structure/B485759.png)
![N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide](/img/structure/B485760.png)
